

Application Notes & Experimental Protocol for TAK-593

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

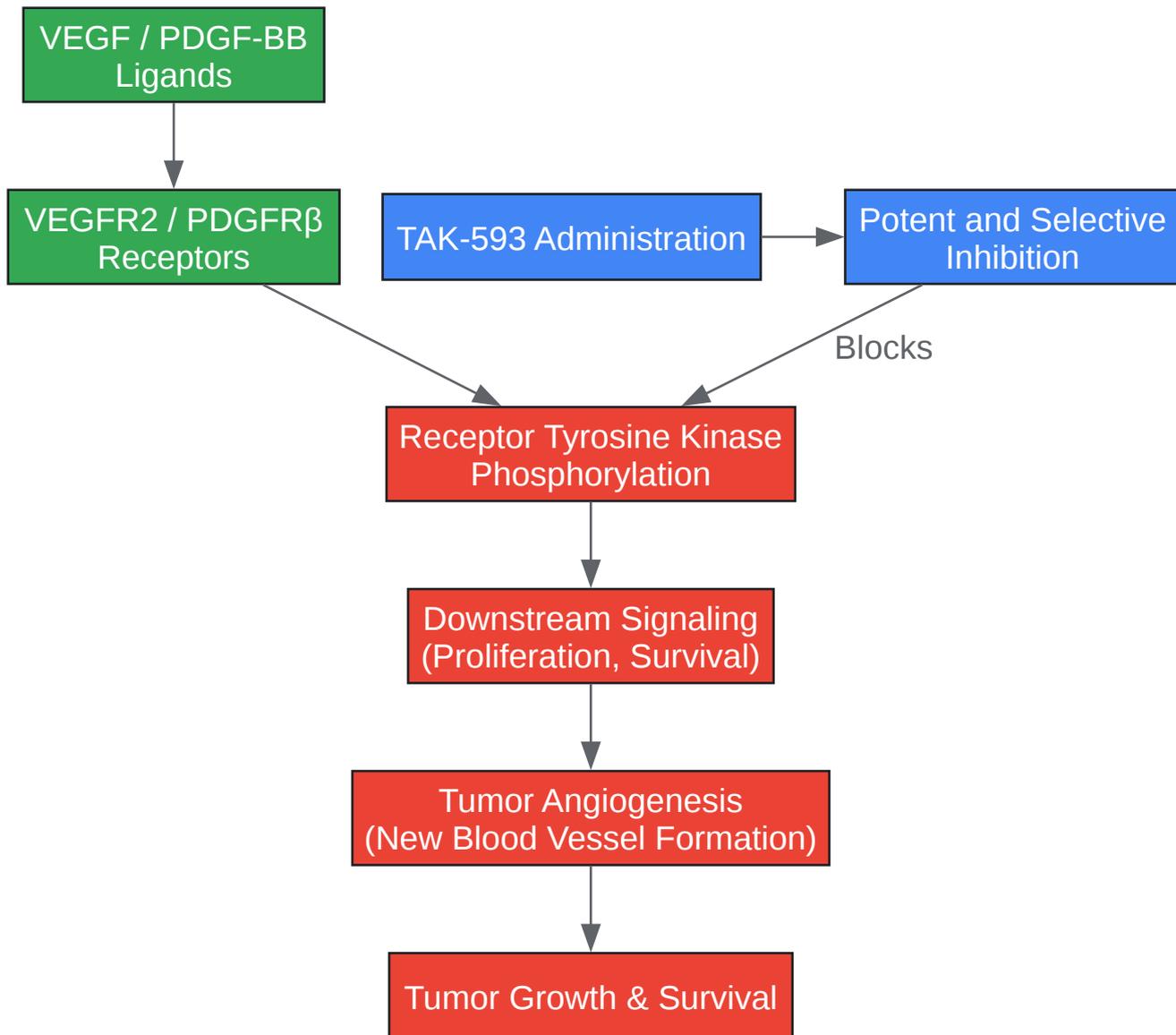
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Compound Name: TAK-593 **IUPAC Name:** N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide **Molecular Weight:** 445.47 [1] **Primary Target:** Potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFR β) tyrosine kinases [2] [3] [4].

Mechanism of Action and Signaling Pathway

TAK-593 is a slow-binding, long-acting inhibitor that potently blocks key receptors in tumor angiogenesis. The diagram below illustrates the inhibited pathway and its anti-tumor effects.



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In Vivo Anti-Tumor Efficacy in Xenograft Models

Oral administration of **TAK-593** demonstrated strong anti-tumor effects across various human cancer xenografts in mice with good tolerability [2]. The table below summarizes key efficacy findings.

Cancer Cell Line / Xenograft	Model Host	Dosing Regimen	Reported Efficacy (T/C %)	Key Findings
A549 (Human lung adenocarcinoma) [2] [5]	Athymic nude mice	1 mg/kg, orally, twice daily	T/C = 8% [5]	Potent tumor growth inhibition.
A549 (Human lung adenocarcinoma) [2] [5]	Athymic nude mice	0.25 mg/kg, orally, twice daily for 2 weeks	T/C = 34% [1]	Significant tumor growth inhibition.
MKN45 (Human gastric cancer) [2]	Athymic nude mice	0.5 mg/kg, orally, twice daily	T/C ~30% (estimated from graph)	Strong anti-tumor effect.
RCC-02-JCK (Human primary renal cell carcinoma) [2]	SCID mice	0.5 mg/kg, orally, twice daily	T/C ~20% (estimated from graph)	Strong anti-tumor effect.
U87 MG (Human glioblastoma) [2]	Athymic nude mice (intracranial)	1 mg/kg, orally, twice daily	N/A (Survival model)	Significant prolongation of survival.

In Vitro Pharmacological Profile

TAK-593 exhibits high potency in biochemical and cellular assays, as shown in the following IC₅₀ values.

Assay Type	Target / Cell Line	IC ₅₀ Value
Kinase Inhibition (Biochemical)	VEGFR2 (Primary Target)	0.95 nM [5] [1]
	VEGFR1	3.2 nM [1]
	VEGFR3	1.1 nM [1]
	PDGFR α	4.3 nM [1]

Assay Type	Target / Cell Line	IC ₅₀ Value
	PDGFR β	13 nM [1]
Cell Proliferation	HUVEC (VEGF-stimulated)	0.3 nM [5] [1]
	HUVEC (Basal)	390 nM [2]
	CASMC (PDGF-BB-stimulated)	4.8 nM [2]
	Various human cancer cell lines	>1000 nM [2]

Detailed Experimental Methodologies

1. Animal Xenograft Model Protocol (Reconstructed from Literature)

- **Animals:** Use immunocompromised mice such as athymic nude mice (e.g., BALB/cA Jcl-nu/nu) or SCID mice (e.g., C.B17/Icr-scid/scid Jcl) [2].
- **Tumor Implantation:**
 - **Subcutaneous Model:** Inoculate mice subcutaneously in the hind flank with either cultured human cancer cells (e.g., 5-10 million cells per mouse) or fragments of patient-derived xenograft tissue (approx. 2 mm in diameter) [2].
 - **Intracranial Model:** For glioblastoma models, inject cells (e.g., 5×10^5 U87 MG cells in 5 μ L) near the bregma using a microsyringe [2].
- **Dosing Regimen:**
 - **Compound Formulation:** Prepare **TAK-593** as a suspension in **0.5% w/v methylcellulose** solution [2].
 - **Administration:** Administer the compound orally. The established effective schedule is **twice daily (bid)** [2] [5].
 - **Dosage:** Effective doses reported are in the range of **0.25 mg/kg to 1 mg/kg** [2] [5] [1].
- **Tumor Monitoring:**
 - Measure tumor dimensions at least twice weekly using calipers.
 - Calculate tumor volume using the formula: **Volume = (length \times width²) \times 1/2** [2].
 - Calculate the treated/control ratio (**T/C %**) as a percentage of the mean change in tumor volume of the treated group versus the control group over the treatment period [2].
- **Endpoint Analysis:** Besides tumor volume, endpoints can include survival (for intracranial models), immunohistochemical analysis of tumors (e.g., CD31 for vessel density, Ki67 for proliferation, TUNEL for apoptosis), and pharmacodynamic/pharmacokinetic studies [2].

2. Key In Vitro Assay Protocols

- **Cell Proliferation Assay (HUVEC):**

- Culture Human Umbilical Vein Endothelial Cells (HUVECs).
- Treat cells with **TAK-593** and stimulate with recombinant human VEGF (e.g., 10-50 ng/mL).
- Incubate for 5 days.
- Determine cell viability using a colorimetric method like the **Cell Counting Kit-8 (CCK-8)** [2].

- **VEGFR2 Phosphorylation Assay:**

- Treat HUVECs with **TAK-593** for 2 hours.
- Stimulate cells with recombinant human VEGF for 5 minutes.
- Lyse cells and analyze lysates by **Western blotting** using specific antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2 [2].

Conclusion and Future Directions

TAK-593 is a highly potent, dual VEGFR/PDGFR inhibitor with demonstrated efficacy in a broad spectrum of human tumor xenograft models. Its unique long-acting inhibitory profile allows for potent anti-tumor and anti-angiogenic activity even at low plasma exposures [2]. The provided data and reconstructed protocols serve as a foundational guide for researchers.

Important Note for Researchers: The information here is sourced from scientific publications circa 2013. For a complete and definitive protocol, including detailed animal husbandry, randomization methods, and comprehensive statistical analysis plans, it is essential to **consult the original publications directly or contact the patent-holding organization** for the most precise and potentially updated information.

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